4-Cyanophenyl morpholine-4-carboxylate
Description
Contextual Significance within Ester and Morpholine (B109124) Derivative Chemistry
To appreciate the role of 4-cyanophenyl morpholine-4-carboxylate, one must first understand the importance of its parent chemical families: esters and morpholine derivatives.
Ester Derivatives: Esters are a fundamental class of organic compounds, recognized for their widespread presence in natural products and their extensive use in various industries. researchgate.netebsco.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. In medicinal chemistry, the ester functional group is crucial. It is often incorporated into drug molecules to create prodrugs, which can improve a drug's bioavailability or stability. The ester linkage can be metabolically cleaved in the body to release the active pharmaceutical ingredient. Furthermore, esters are pivotal intermediates in organic synthesis, allowing for the construction of more complex molecules. researchgate.net
Morpholine Derivatives: The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.orgatamankimya.com This structure is considered a "privileged scaffold" in medicinal chemistry due to its advantageous properties. nih.govsci-hub.seresearchgate.net The inclusion of a morpholine moiety in a molecule can enhance its pharmacological profile by improving aqueous solubility, metabolic stability, and pharmacokinetic properties. sci-hub.senih.govijprems.com The morpholine ring is a versatile building block found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.orgsci-hub.se Its ability to modulate a molecule's potency and pharmacokinetic characteristics has made it a focus for medicinal chemists. nih.govijprems.com
Deconstruction of the Molecular Architecture: Cyanophenyl, Morpholine, and Carboxylate Subunits
The chemical character of this compound is a composite of its three primary structural components.
Cyanophenyl Subunit: The cyanophenyl group consists of a phenyl ring substituted with a cyano (or nitrile, -C≡N) group. The cyano group is strongly electron-withdrawing and versatile in chemical transformations. mdpi.comresearchgate.net It can participate in various reactions to form other functional groups like amines or carboxylic acids. researchgate.net In the context of molecular interactions, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, which is a critical feature in drug design for binding to biological targets. taylorandfrancis.com The presence of this group can influence the electronic properties and reactivity of the entire molecule.
Morpholine Subunit: As a saturated heterocycle, the morpholine ring adopts a stable chair conformation. acs.org Its ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and influences the molecule's basicity. wikipedia.org The presence of the ether oxygen makes morpholine less basic than similar amines like piperidine, a property that can be advantageous in tuning a molecule's physicochemical properties for biological applications. wikipedia.org In medicinal chemistry, it is often used to improve a compound's metabolic profile and solubility. sci-hub.seacs.org
Historical Development and Evolution of Related Synthetic Strategies
While specific historical details for the synthesis of this compound are not extensively documented in readily available literature, the synthetic strategies for its constituent parts and similar structures are well-established. The construction of this molecule involves the formation of a carbamate (B1207046) linkage between a morpholine unit and a cyanophenol unit.
Synthesis of the Morpholine Ring: The synthesis of the morpholine ring itself has been a subject of extensive study. sci-hub.se Methods often involve the cyclization of precursor molecules like 1,2-amino alcohols. organic-chemistry.org Modern synthetic chemistry offers various efficient, high-yielding protocols for creating substituted morpholine rings, reflecting their importance as building blocks. organic-chemistry.orge3s-conferences.orgresearchgate.net
Synthesis of Carbamate Esters: The formation of the carbamate ester linkage is the key step in synthesizing the target molecule. Historically and currently, several methods are employed for carbamate synthesis:
Reaction with Phosgene (B1210022) Derivatives: A traditional but hazardous method involves the reaction of an alcohol with phosgene to form a chloroformate, which then reacts with an amine. researchgate.net In the context of the target molecule, 4-cyanophenol could be reacted with phosgene to yield 4-cyanophenyl chloroformate, which would then be treated with morpholine.
Isocyanate Route: Alcohols can react with isocyanates to form carbamates. wikipedia.org The Curtius rearrangement of an acyl azide (B81097) is a classic method to generate the isocyanate intermediate, which can then be trapped by an alcohol. nih.gov
Carbon Dioxide-Based Methods: More modern and environmentally benign strategies utilize carbon dioxide as a C1 feedstock. nih.gov For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can produce carbamates. nih.gov
Carbamoylation Reactions: Transcarbamoylation, where a carbamate group is transferred from one molecule to another, is another established method. organic-chemistry.org For instance, an alcohol can be reacted with a carbamoyl (B1232498) donor like phenyl carbamate, often catalyzed by a metal salt. organic-chemistry.org
The evolution of these synthetic methods has moved towards milder, safer, and more efficient processes, avoiding toxic reagents like phosgene and utilizing readily available starting materials. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-10-1-3-11(4-2-10)17-12(15)14-5-7-16-8-6-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDINGOHTJTIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches
Esterification Reactions for Carboxylate Moiety Formation
The central ester linkage in 4-cyanophenyl morpholine-4-carboxylate is formed by the reaction of a carboxylic acid (morpholine-4-carboxylic acid) and a phenol (B47542) (4-cyanophenol). Several methods are available for this transformation, ranging from classical acid catalysis to modern coupling techniques.
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol (or in this case, a phenol). organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and strategies to drive it towards the product often involve removing water as it forms or using an excess of one reactant. organic-chemistry.orgmasterorganicchemistry.com
The mechanism proceeds through several reversible steps:
Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of morpholine-4-carboxylic acid. masterorganicchemistry.comchemistrysteps.com This protonation significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com
Nucleophilic Attack: The phenolic oxygen of 4-cyanophenol acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.orgbyjus.com This forms a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, creating a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. organic-chemistry.orgmasterorganicchemistry.com
Deprotonation: The protonated ester product is deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to yield the final ester and regenerate the acid catalyst. byjus.com
While effective, direct Fischer esterification can be limited by the need for harsh acidic conditions, which may not be compatible with sensitive functional groups. rug.nl
To circumvent the equilibrium limitations and harsh conditions of Fischer esterification, carboxylic acids can be "activated" by converting them into more reactive derivatives, such as acyl chlorides or anhydrides. organic-chemistry.orgchemistrysteps.com
Acyl Chlorides: The most common method for synthesizing the target molecule involves converting morpholine-4-carboxylic acid into its highly reactive acyl chloride, morpholine-4-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.ukorganicchemistrytutor.com The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uk The resulting acyl chloride is a potent electrophile that reacts readily with 4-cyanophenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction. organicchemistrytutor.com
Acid Anhydrides: Anhydrides of morpholine-4-carboxylic acid can also serve as activated intermediates. These can be formed and used in situ or prepared separately. They react with 4-cyanophenol in a similar fashion to acyl chlorides to yield the desired ester product.
Modern organic synthesis frequently employs coupling reagents to facilitate the direct formation of ester bonds from carboxylic acids and alcohols under mild conditions. organic-chemistry.orgrug.nl These reagents activate the carboxylic acid in situ, avoiding the need to isolate a separate acyl chloride intermediate. uni-kiel.de
Key classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophile (4-cyanophenol). A significant drawback of DCC is the formation of dicyclohexylurea, a poorly soluble byproduct that can complicate purification. peptide.com
Onium Salts: Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that generate activated esters in situ. peptide.com Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with these reagents. These additives not only accelerate the coupling reaction but also suppress side reactions, particularly racemization if chiral centers are present. uni-kiel.de Reagents like HATU, which incorporate a HOAt-like structure, are among the most effective for difficult couplings.
Table 1: Comparison of Common Coupling Reagents for Esterification
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate. | Inexpensive and effective. | Byproduct (DCU) can be difficult to remove; potential for side reactions. | peptide.com |
| Phosphonium Salts | BOP, PyBOP | Forms an activated phosphonium ester. | High reactivity; good solubility. | Stoichiometric amounts of potentially toxic byproducts (HMPA from BOP). | , peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | Forms an activated aminium/uronium ester. | Fast reactions, widely used, stable solids. | Can cause guanidinylation of free amines as a side reaction. | , peptide.com |
| Immonium Salts | HATU, PyAOP | Forms highly reactive OAt esters. | Extremely efficient, especially for sterically hindered substrates; reduced side reactions. | Higher cost; potential for explosiveness in some older formulations. |
Functionalization Routes for the 4-Cyanophenyl Structural Component
The 4-cyanophenyl group can either be used as a starting material (i.e., 4-cyanophenol) or be constructed through reactions on a precursor phenyl ring. The reactivity of this component is dominated by the powerful electron-withdrawing nature of the cyano (-CN) group.
The cyano group profoundly influences the reactivity of the benzene (B151609) ring.
Electrophilic Aromatic Substitution (SEAr): The cyano group is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org This makes the aromatic ring significantly less reactive towards electrophiles (like nitronium ions or halogens) than benzene itself. libretexts.orgwikipedia.org Any electrophilic substitution that does occur is directed to the meta position relative to the cyano group. libretexts.org Therefore, introducing a substituent at the para position of a pre-existing benzonitrile (B105546) via SEAr is not a viable synthetic route.
Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-withdrawing cyano group activates the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com This activation is most pronounced at the ortho and para positions, where the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen of the cyano group. libretexts.orglibretexts.org For SNAr to occur, a good leaving group (such as a halide) must be present at the position of attack. wikipedia.org For instance, 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240) can react with nucleophiles to displace the halide. google.com This pathway is a key strategy for attaching nucleophiles to the 4-position of a benzonitrile ring.
The cyano group itself is often introduced onto the aromatic ring during the synthesis. Common methods typically start from an aryl halide or an aniline (B41778) derivative.
Palladium- or Copper-Catalyzed Cyanation: This is the most prevalent modern method for forming aryl nitriles. rsc.orgorganic-chemistry.org The Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide at high temperatures. google.com More advanced methods utilize palladium or nickel catalysts, which allow for milder reaction conditions and broader functional group tolerance. rsc.orgwikipedia.org A common precursor would be a 4-halophenol derivative, which undergoes cross-coupling with a cyanide source. Various cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium hexacyanoferrate (K₄[Fe(CN)₆]). google.comwikipedia.org
Sandmeyer Reaction: This classical method involves the conversion of an aromatic primary amine (aniline) into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). wikipedia.org The resulting diazonium salt is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.org For example, 4-aminophenol (B1666318) could be converted to 4-cyanophenol via this two-step process.
Table 2: Key Methods for the Synthesis of Aryl Nitriles
| Reaction Name | Starting Material | Key Reagents | General Conditions | Reference(s) |
|---|---|---|---|---|
| Rosenmund-von Braun Reaction | Aryl Halide (Br, I) | CuCN | High temperatures (often >150°C), polar aprotic solvents. | google.com |
| Palladium-Catalyzed Cyanation | Aryl Halide (Cl, Br, I) or Triflate | Pd catalyst (e.g., Pd(OAc)₂), ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). | Mild to moderate temperatures, often with a base. | google.com, rsc.org, organic-chemistry.org |
| Nickel-Catalyzed Cyanation | Aryl Halide (Cl, Br, I) | Ni catalyst, ligand, cyanide source. | Avoids precious metals; can use different CN sources. | wikipedia.org, organic-chemistry.org |
| Sandmeyer Reaction | Aryl Amine (Aniline) | 1. NaNO₂, H⁺ (to form diazonium salt) 2. CuCN | Low temperatures (0-5°C) for diazotization, followed by warming with CuCN. | wikipedia.org |
Construction of the Morpholine (B109124) Ring System and its Integration
The formation of the morpholine core is a critical step, with numerous synthetic routes available. These methods are often followed by N-substitution to introduce the desired 4-cyanophenyl carboxylate moiety.
The synthesis of the morpholine ring, a privileged scaffold in medicinal chemistry, can be achieved through various cyclization strategies. researchgate.net A common and traditional approach involves the dehydration of bis(2-hydroxyethyl)amines. google.com More contemporary methods focus on metal-catalyzed reactions to achieve higher efficiency and stereoselectivity.
One prominent method is the intramolecular cyclization of amino alcohols. For instance, N-substituted amino alcohols can undergo cyclization to form the morpholine ring. A representative reaction involves treating an N-protected amino alcohol with a base like sodium hydride followed by a cyclizing agent. researchgate.net Another approach is the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides, which generates cis-3,5-disubstituted morpholines as single stereoisomers in good yields. nih.govgoogle.com
Gold-catalyzed cyclization of alkynylamines or alkynylalcohols presents an efficient route to morpholine derivatives, proceeding smoothly with low catalyst loading. nih.gov Copper-promoted oxyamination of alkenes has also been reported for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov Furthermore, a greener approach utilizes ethylene (B1197577) sulfate (B86663) for the one or two-step conversion of 1,2-amino alcohols to morpholines, offering high yields and avoiding harsh reagents. chemrxiv.org
| Starting Material | Reagents and Conditions | Product | Reference |
| N-protected amino alcohol | DEAD, Ph3P, toluene | N-protected morpholine | researchgate.net |
| O-allyl ethanolamine derivative | Pd(OAc)2, P(2-furyl)3, NaOtBu, aryl bromide | cis-3,5-disubstituted morpholine | nih.govgoogle.com |
| Alkynylamines/alkynylalcohols | Gold(I) catalyst | Morpholine derivatives | nih.gov |
| β-hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate, TsNH2 | 2-aminomethyl morpholine | nih.gov |
| 1,2-amino alcohol | Ethylene sulfate, tBuOK | Morpholine | chemrxiv.org |
Once the morpholine ring is formed, the next crucial step is the N-substitution to introduce the 4-cyanophenyl carboxylate group. This is typically achieved through acylation of the secondary amine of the morpholine ring.
A common and effective method for this transformation is the reaction of morpholine with an appropriate acylating agent, such as 4-cyanophenyl chloroformate. Chloroformates are reactive acyl chlorides that readily react with amines to form carbamates. wikipedia.org The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
Alternatively, one-pot procedures for the synthesis of O-aryl carbamates have been developed. organic-chemistry.org These methods often involve the in situ formation of a carbamoyl (B1232498) chloride from the amine (morpholine in this case) and a phosgene (B1210022) equivalent, followed by reaction with the phenol (4-cyanophenol). organic-chemistry.orgnih.gov For instance, triphosgene (B27547) can be used to generate the carbamoyl chloride in situ, which then reacts with the phenol. nih.gov
Palladium-catalyzed cross-coupling reactions also offer a sophisticated route. For example, aryl chlorides or triflates can be coupled with sodium cyanate (B1221674) in the presence of an alcohol (which can be conceptually linked to the morpholine nitrogen acting as the nucleophile) to form N-aryl carbamates. mit.edu
| Reagents | Reaction Type | Key Features | Reference |
| Morpholine, 4-Cyanophenyl chloroformate | Acylation | Direct, efficient, requires base | wikipedia.org |
| Morpholine, 4-Cyanophenol, Phosgene equivalent (e.g., triphosgene) | One-pot carbamoylation | Avoids handling sensitive chloroformates | nih.govorganic-chemistry.orgnih.gov |
| Morpholine, Aryl halide (e.g., 4-chlorobenzonitrile), CO2 | Photocatalytic carboxylation | Utilizes CO2 as a C1 source | mit.edu |
| Morpholine, Aryl chloride/triflate, Sodium cyanate, Alcohol | Palladium-catalyzed cross-coupling | Broad substrate scope | mit.edu |
Contemporary Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methods. Electrosynthesis and photocatalysis are at the forefront of these efforts, offering alternative energy sources to drive chemical transformations.
Electrochemical methods provide a powerful tool for the formation of C-N and C-O bonds, which are central to the synthesis of this compound. Electrosynthesis can replace traditional redox reagents with electricity, minimizing waste.
The formation of aryl carbamates can be envisioned through electrochemical routes. For instance, the anodic oxidation of a mixture of anilines and carbamates can lead to cross-coupling products. wikipedia.org While not a direct synthesis of the target molecule, the principles can be applied. A more direct conceptual approach would involve the electrochemical arylation of the morpholine nitrogen. acs.org For example, the electrochemical α-arylation of ketones has been demonstrated using aryl diazonium salts, suggesting the potential for similar C-N bond formations. acs.org
Nickel-catalyzed electrochemical reductive coupling between redox active esters and (hetero)aryl halides has also been reported, providing a pathway to form C(sp3)-C(sp2) bonds. google.com This could be adapted for the coupling of a morpholine-derived nucleophile with a 4-cyanophenyl electrophile.
Photocatalysis, particularly using visible light, offers a mild and green alternative to traditional thermal reactions for acyl transfer and carbamate (B1207046) formation.
The synthesis of O-aryl carbamates from aryl iodides or bromides, amines (such as morpholine), and carbon dioxide has been achieved using dual nickel photocatalysis. nih.govmit.edu This reaction proceeds under ambient CO2 pressure and visible light, avoiding toxic phosgene derivatives. nih.govmit.edu The mechanism is proposed to involve a Ni(I)-Ni(III) cycle, with the active catalyst generated by a photocatalyst. mit.edu
Another photochemical approach involves the generation of acyl or carbamoyl radicals. researchgate.netorganic-chemistry.org These highly reactive intermediates can then participate in addition reactions to form the desired product. For example, photogenerated carbamoyl radicals could be used for the synthesis of various carbamates under mild conditions. researchgate.netorganic-chemistry.org
Optimization of Synthetic Pathways and Reaction Efficiencies
The optimization of the synthesis of this compound focuses on improving yield, reducing reaction times, and simplifying purification processes. Key areas for optimization include catalyst selection, reaction conditions, and the development of one-pot procedures.
For the N-acylation of morpholine, the choice of base and solvent is critical. In the reaction with chloroformates, non-nucleophilic bases are preferred to avoid side reactions. The use of one-pot syntheses for O-aryl carbamates significantly improves efficiency by reducing the number of workup and purification steps. organic-chemistry.org In these reactions, elevating the temperature can sometimes increase yields and shorten reaction times. organic-chemistry.org
In palladium-catalyzed syntheses of N-aryl carbamates, the ligand on the palladium center plays a crucial role in the reaction outcome. mit.edu Screening different phosphine (B1218219) ligands can lead to significant improvements in yield and substrate scope. Similarly, for nickel-catalyzed reactions, the choice of ligand is paramount, with polymer-supported ligands sometimes offering enhanced activity and recyclability. organic-chemistry.orgresearchgate.net
Catalytic Systems and Ligand Design for Enhanced Selectivity and Yield
The construction of aryl carbamates is frequently accomplished using palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis. mit.edunih.gov This methodology allows for the efficient formation of the C-O bond between the 4-cyanophenyl group and the carbamate functionality.
A prominent strategy involves the palladium-catalyzed coupling of an aryl halide or triflate (Ar-X) with an isocyanate source, such as sodium cyanate (NaOCN), which is then trapped by an alcohol or, in this conceptual case, a phenol like 4-hydroxybenzonitrile (B152051). mit.edu Alternatively, a more direct approach involves the reaction of 4-hydroxybenzonitrile with an activated morpholine species, such as morpholine-4-carbonyl chloride. This latter reaction is typically not catalytic in the metallic sense but is promoted by a stoichiometric amount of a base catalyst, like triethylamine, which also acts as an acid scavenger. chemicalbook.com
Palladium-Catalyzed Systems: In the context of palladium catalysis, the choice of catalyst and ligand is paramount for achieving high yields and selectivity. The active catalytic species, typically a Pd(0) complex, is generated in situ from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂). The ligand's role is to stabilize the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation. researchgate.net For the synthesis of N-aryl carbamates, specialized, bulky, and electron-rich phosphine ligands, such as those developed by the Buchwald group, have proven to be highly effective. mit.edunih.gov These ligands promote the challenging C-O bond formation and broaden the substrate scope. While some palladium-catalyzed cyanations of aryl halides can proceed without a ligand, the presence of a suitable ligand is generally crucial for the synthesis of complex carbamates. researchgate.netorganic-chemistry.org
Base-Promoted Systems: For the reaction between 4-hydroxybenzonitrile and morpholine-4-carbonyl chloride, an organic base such as triethylamine (TEA) is essential. chemicalbook.com The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzonitrile, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. The base also neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Table 1: Representative Catalytic and Promoter Systems for Carbamate Synthesis
| Synthetic Approach | Catalyst/Promoter | Ligand (if applicable) | Role of Catalyst/Ligand | Typical Substrates |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type phosphines | Facilitates C-O bond formation via oxidative addition/reductive elimination cycle | Aryl halides/triflates, Sodium Cyanate, Alcohols/Phenols |
| Acyl Chloride Acylation | Triethylamine (TEA), Pyridine | N/A | Acts as a base to deprotonate the nucleophile and scavenge HCl byproduct | Phenols (e.g., 4-hydroxybenzonitrile), Acyl Chlorides (e.g., Morpholine-4-carbonyl chloride) |
Impact of Solvent Systems and Reaction Conditions on Synthesis Outcomes
The choice of solvent and the control of reaction conditions such as temperature and time are critical factors that significantly influence the outcome of the synthesis of this compound.
Solvent Effects: The solvent must be chosen to ensure the solubility of reactants and reagents while being inert to the reaction conditions.
For Palladium-Catalyzed Reactions: Aprotic polar solvents are often preferred. Dimethylacetamide (DMAC) has been shown to be effective for palladium-catalyzed cyanation reactions, leading to faster and more robust outcomes. organic-chemistry.org Toluene is another common solvent for these types of cross-coupling reactions. google.com
For Acyl Chloride Reactions: Aprotic solvents of lower polarity, such as dichloromethane (B109758) (DCM) or toluene, are typically employed. chemicalbook.comgoogle.com DCM is advantageous due to its low boiling point, which simplifies product isolation. chemicalbook.com The use of an inappropriate solvent can lead to side reactions; for example, using dimethylformamide (DMF) with cyanogen (B1215507) bromide can result in the formation of unwanted guanidine (B92328) impurities. organic-chemistry.org
Reaction Conditions: The temperature and duration of the reaction are optimized to maximize yield and minimize the formation of byproducts.
Palladium-Catalyzed Reactions: These reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-120°C. organic-chemistry.org The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system. researchgate.net
Acyl Chloride Reactions: The reaction of a phenol with a reactive acyl chloride is often rapid and exothermic. These reactions are frequently conducted at low temperatures (e.g., 0°C) to control the reaction rate and prevent side reactions, followed by a period of stirring at room temperature to ensure completion. chemicalbook.com A typical duration for such a reaction is around 3 hours. chemicalbook.com
Table 2: Influence of Solvents and Conditions on Representative Carbamate Synthesis
| Synthetic Method | Solvent | Temperature (°C) | Duration (h) | Rationale/Observations |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | Dimethylacetamide (DMAC) | 120 | 5 | Nontoxic cyanide source, ligand-free conditions possible, robust reaction. organic-chemistry.org |
| Acyl Chloride Acylation | Dichloromethane (DCM) | 0 to 20 | 3 | Controls reactivity of acyl chloride, easy workup due to solvent volatility. chemicalbook.com |
| Phosgenation of Morpholine HCl | Toluene / Xylene | 60 to 120 | N/A | Inert medium for reaction with phosgene to form morpholine-4-carbonyl chloride. google.com |
Elucidation of Reaction Mechanisms and Kinetic Profiles
In-Depth Analysis of Nucleophilic Acyl Substitution Mechanisms
The reaction of 4-Cyanophenyl morpholine-4-carboxylate with nucleophiles, such as amines (aminolysis) or hydroxide (B78521) ions (hydrolysis), proceeds through a stepwise mechanism. This process is characterized by the formation and subsequent breakdown of a tetrahedral intermediate.
Characterization of Tetrahedral Intermediates and Their Stability
The initial step in the nucleophilic acyl substitution of this compound is the addition of a nucleophile to the carbonyl carbon. This results in the formation of a transient, high-energy tetrahedral intermediate. In the case of aminolysis with a primary or secondary amine, a zwitterionic tetrahedral intermediate (T±) is formed.
Identification of Rate-Determining Steps and Transition State Structures
The rate-determining step (RDS) in the nucleophilic acyl substitution of this compound can vary depending on the reaction conditions and the nature of the nucleophile. For reactions with strong nucleophiles or when the leaving group is relatively poor, the formation of the tetrahedral intermediate is often the slow step. Conversely, for reactions with weak nucleophiles or excellent leaving groups, the breakdown of the tetrahedral intermediate can become rate-limiting.
Investigation of Leaving Group Effects and Nucleofugality in Carboxylate Systems
The 4-cyanophenoxide group is a key component of this compound, and its ability to depart as a leaving group (nucleofugality) is a major determinant of the compound's reactivity.
Comparative Studies of 4-Cyanophenoxide Expulsion versus Other Aryloxides
The nucleofugality of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. The 4-cyanophenyl group is an electron-withdrawing group due to the nitrile (-CN) functionality, which stabilizes the negative charge on the resulting phenoxide ion through resonance and inductive effects. This increased stability makes 4-cyanophenoxide a relatively good leaving group compared to unsubstituted phenoxide or aryloxides with electron-donating substituents.
In studies comparing the aminolysis of different aryl carbonates, the nature of the substituent on the leaving aryloxy group significantly influences the reaction rate. For instance, in the aminolysis of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate, the relative nucleofugality of 4-cyanophenolate and 3-nitrophenolate was investigated, highlighting the importance of the electrophilic group in determining the leaving group hierarchy.
Quantitative Structure-Reactivity Relationships (QSAR) in Nucleofugality
Quantitative structure-reactivity relationships (QSAR) provide a mathematical framework to correlate the structural features of molecules with their chemical reactivity. In the context of nucleofugality, the Hammett equation is a powerful tool to quantify the effect of substituents on the leaving group's ability. wikipedia.orgdalalinstitute.comcambridge.org
The Hammett equation is given by: log(k/k₀) = ρσ
where:
k is the rate constant for the reaction with a substituted leaving group.
k₀ is the rate constant for the reaction with the unsubstituted leaving group (hydrogen).
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the expulsion of aryloxide leaving groups, a positive ρ value indicates that electron-withdrawing substituents (with positive σ values) accelerate the reaction by stabilizing the developing negative charge on the phenoxide ion in the transition state. The cyano group has a positive σ value, signifying its electron-withdrawing nature and its ability to enhance the nucleofugality of the phenoxide group.
Catalytic Mechanisms in Ester Formation and Transesterification
The formation and transesterification of this compound can be facilitated by catalysts that enhance the rate of nucleophilic acyl substitution. Both acid and base catalysis are common strategies for these transformations.
Under acid catalysis , the carbonyl oxygen of the ester or carbamate (B1207046) is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol. masterorganicchemistry.comyoutube.com The mechanism for acid-catalyzed transesterification typically involves a series of protonation, nucleophilic attack, proton transfer, and elimination steps. masterorganicchemistry.comyoutube.com
Under base catalysis , the nucleophile (e.g., an alcohol) is deprotonated by the base to form a more potent alkoxide nucleophile. srsintl.com This alkoxide then attacks the carbonyl carbon of the ester or carbamate. srsintl.comresearchgate.netresearchgate.net The base-catalyzed transesterification of carbamates has been shown to proceed via a nucleophilic attack of the alkoxide ion on the carbonyl carbon. rsc.org The presence of electron-withdrawing substituents on the aryl group of O-methyl-N-phenyl carbamates was found to facilitate the transesterification process, which is consistent with the expected behavior for this compound. rsc.org
The general mechanism for base-catalyzed transesterification involves the formation of a tetrahedral intermediate, which then collapses to expel the original alkoxy or aryloxy group. srsintl.comwikipedia.org
Homogeneous and Heterogeneous Catalysis in Esterification Processes
The synthesis of aryl carbamates, such as this compound, can be achieved through various catalytic esterification or carbamoylation processes. Both homogeneous and heterogeneous catalysts play crucial roles in enhancing reaction rates and selectivity.
Homogeneous Catalysis: Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity. Palladium-catalyzed cross-coupling reactions are a prominent method for synthesizing N-aryl carbamates. mit.edumit.edu In one approach, an aryl halide (e.g., 4-chlorobenzonitrile) or an aryl triflate is coupled with a source of the carbamate group. For instance, the reaction can proceed with sodium cyanate (B1221674) in the presence of an alcohol, which traps the in situ generated aryl isocyanate intermediate. nih.govorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanate anion and subsequent reductive elimination. mit.edu The use of specific ligands is critical to facilitate these steps and prevent catalyst deactivation.
Another homogeneous approach involves the use of Lewis acids like zinc chloride. acs.org This catalyst can activate a carbamoyl (B1232498) chloride (like morpholine-4-carbonyl chloride) towards nucleophilic attack by the phenoxide derived from 4-cyanophenol. The zinc ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of easy separation and reusability. For carbamate synthesis, various solid catalysts have been explored. Materials like copper-supported magnesium-aluminum hydrotalcite-derived oxides have been shown to be effective for certain carbamate syntheses, such as the formation of enol carbamates. researchgate.net For aryl carbamates, mesoporous materials like AlSBA-15 have been used to catalyze the reaction between an aniline (B41778) and dimethyl carbonate to form methyl phenyl carbamate, demonstrating a non-phosgene route that could be analogous. researchgate.net These solid acid or base catalysts can activate reactants by providing acidic or basic sites on their surface, facilitating bond formation through mechanisms similar to their homogeneous counterparts but with the benefits of a solid-phase system.
Role of Molecular Recognition and Supramolecular Catalysis
Supramolecular catalysis leverages non-covalent interactions to bring reactants together in a pre-organized fashion, thereby lowering the activation energy of a reaction. This "lock-and-key" approach, inspired by enzymatic catalysis, relies on molecular recognition, where a host molecule selectively binds specific guest reactants.
While the application of supramolecular catalysis specifically for the synthesis of this compound is not extensively documented in the available literature, the principles can be readily applied. A hypothetical supramolecular catalyst for this system could be a macrocyclic host molecule, such as a cyclodextrin (B1172386) or a calixarene, designed with a cavity that can simultaneously bind both 4-cyanophenol and a morpholine-carbonyl precursor.
The binding would be driven by a combination of non-covalent forces:
Hydrophobic Interactions: The phenyl ring of 4-cyanophenol could be encapsulated within the hydrophobic cavity of the host.
Hydrogen Bonding: Functional groups on the host could form hydrogen bonds with the hydroxyl group of the phenol (B47542) and the carbonyl group of the morpholine (B109124) moiety.
Dipole-Dipole Interactions: The polar cyano and carbamate groups could interact with polar sites on the host.
By encapsulating both reactants in close proximity and in the correct orientation, the supramolecular host acts as a microreactor, reducing the entropic penalty of bringing the two molecules together and stabilizing the transition state of the esterification reaction. This can lead to significant rate enhancements and selectivity under mild conditions.
Kinetic Studies and Thermodynamic Parameters
Kinetic and thermodynamic studies are essential for understanding reaction feasibility, optimizing conditions, and elucidating mechanisms. While specific experimental data for this compound is scarce, analysis of related carbamate systems provides valuable insights.
Determination of Rate Constants and Activation Energies
The rate of carbamate formation is typically studied by monitoring the concentration of reactants or products over time under various conditions (temperature, concentration, catalyst loading). The data are then fitted to a rate law to determine the order of the reaction and the rate constants.
For aryl carbamates, computational studies have been instrumental in determining activation energies (Ea or ΔG‡). For example, in the reaction of phenyl isocyanate with alcohols—a classic route to carbamates—the activation energies are influenced by solvent polarity, with a decrease in activation energy observed in less polar solvents. nih.gov A computational study on the cleavage of methyl phenyl carbamate identified a transition state with an activation energy of approximately 41 kJ/mol higher than the ground state. nih.gov In another example, the use of potassium carbonate as a catalyst for a direct carbamate synthesis was found to lower the activation energy by 49 kJ/mol compared to an ionic liquid catalyst. acs.org
These findings highlight that the energy barrier for carbamate formation is sensitive to the reaction mechanism, solvent, and catalyst employed.
| Reaction System | Catalyst/Solvent | Activation Energy (Ea or ΔG‡) | Method | Reference |
|---|---|---|---|---|
| Phenyl isocyanate + Butanol | Xylene | ~35-50 kJ/mol | Experimental | nih.gov |
| Methyl Phenyl Carbamate Cleavage | - | ~41 kJ/mol | Computational (B3LYP/TZVP) | nih.gov |
| Amine + Silicate Ester + CO₂ | K₂CO₃ | 49 kJ/mol lower than uncatalyzed | Experimental (Arrhenius analysis) | acs.org |
Entropic and Enthalpic Contributions to Reaction Rates
The Gibbs free energy of activation (ΔG‡), which ultimately controls the reaction rate, is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions (ΔG‡ = ΔH‡ - TΔS‡).
Enthalpic Contributions (ΔH): The formation of the carbamate bond is an exothermic process, meaning the enthalpy of reaction (ΔH_rxn) is negative. Direct calorimetric measurements for the formation of simple carbamates from amines and bicarbonate show reaction enthalpies in the range of -23 to -30 kJ/mol. For methyl carbamate, the standard enthalpy of formation (ΔfH°) in the crystalline state has been estimated to be -513.57 kJ/mol. researchgate.net The enthalpy of activation (ΔH‡) relates to the energy required to break and form bonds in reaching the transition state. Catalysts primarily function by lowering this enthalpic barrier.
| Compound/Reaction | Parameter | Value | Reference |
|---|---|---|---|
| Methyl Carbamate (crystal) | Standard Enthalpy of Formation (ΔfH°) | -513.57 kJ/mol | researchgate.net |
| Methyl Carbamate (crystal) | Standard Entropy (S°) | 77.1 J mol⁻¹ K⁻¹ | researchgate.net |
| MEA + HCO₃⁻ → MEA-carbamate | Reaction Enthalpy (ΔH_rxn) | -29.7 ± 0.1 kJ/mol | |
| DEA + HCO₃⁻ → DEA-carbamate | Reaction Enthalpy (ΔH_rxn) | -23.7 ± 0.9 kJ/mol |
Theoretical and Computational Investigations of Molecular Behavior
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are fundamental to building a molecular profile, providing data that is often complementary to or predictive of experimental findings.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. A typical study would begin with geometry optimization to find the lowest energy structure of 4-Cyanophenyl morpholine-4-carboxylate. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
Conformational analysis would explore the different spatial arrangements (conformers) of the molecule, particularly focusing on the rotation around single bonds, such as the bond connecting the phenyl ring to the carboxylate group and the puckering of the morpholine (B109124) ring. The relative energies of these conformers would be calculated to identify the most prevalent structures at equilibrium. This analysis is crucial as the conformation can significantly influence the molecule's physical properties and biological activity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C≡N | 1.15 | - | - |
| C-O (Ester) | 1.35 | - | - |
| O-C=O | - | 125.0 | - |
| Phenyl-Morpholine | - | - | 45.0 |
Note: The data in this table is illustrative and not based on actual published calculations for this compound.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These values help in predicting how the molecule will interact with other chemical species. For this compound, the analysis would likely show the distribution of these orbitals, indicating, for example, that the electron-rich HOMO might be localized on the morpholine ring or the phenyl group, while the LUMO might be centered on the electron-withdrawing cyano group.
Table 2: Hypothetical FMO Energies and Reactivity Descriptors (Example Data)
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 3.0 |
Note: The data in this table is illustrative and not based on actual published calculations for this compound.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the nitrogen of the cyano group and the oxygen atoms of the morpholine and carboxylate groups, highlighting them as sites for hydrogen bonding or interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.
Computational Probing of Reaction Pathways and Energetics
Beyond the static properties of the molecule, computational methods can simulate chemical reactions, providing invaluable insights into reaction mechanisms and kinetics.
When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state (TS). Computational chemists can locate the precise geometry of this TS. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for determining the reaction rate.
Reactions are most often carried out in a solvent, which can significantly influence reaction energetics. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's properties and reaction pathways. These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations both in the gas phase and with a solvation model, one can quantify the solvent's role in stabilizing or destabilizing reactants, products, and transition states, thereby affecting reaction barriers and equilibrium positions.
Based on a comprehensive search for theoretical and computational studies on the specific chemical compound “this compound,” it has been determined that detailed, published research findings required to fully address the specified outline are not available. The search for predictive spectroscopic parameter calculations, including theoretical Infrared (IR) and Raman vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shift predictions using the GIAO method, and UV-Visible (UV-Vis) absorption spectra simulations via TD-DFT for this exact molecule did not yield specific data, such as calculated vibrational wavenumbers, NMR chemical shifts, or electronic transition wavelengths.
Scientific literature often contains computational analyses of compounds that are structurally related, such as those containing a cyanophenyl group or a morpholine moiety. For instance, a study on methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate provides experimental FT-IR data showing the characteristic C≡N stretch at 2226 cm⁻¹ and detailed experimental ¹H and ¹³C NMR data. nih.gov Similarly, TD-DFT has been used to calculate the UV-Vis absorption spectrum for other cyanophenyl-containing molecules like 2-cyanophenyl-β-phenylpropionate. researchgate.net
However, these findings are for different molecules. Generating an article with detailed data tables and in-depth research findings as requested would necessitate specific computational studies performed directly on this compound. Without access to such dedicated research, it is not possible to provide a scientifically accurate article that adheres strictly to the user's request for information solely on this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy for Comprehensive Functional Group and Conformational Analysis
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By absorbing light at specific frequencies corresponding to these vibrations, functional groups within the molecule can be identified.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignments
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-Cyanophenyl morpholine-4-carboxylate by measuring the absorption of infrared radiation. The key functional groups—nitrile, ester (carboxylate), aromatic ring, and morpholine (B109124) ring—each exhibit characteristic absorption bands.
The nitrile (C≡N) group produces a sharp and intense absorption peak in a relatively clean region of the spectrum, typically between 2260 and 2220 cm⁻¹. For benzonitrile (B105546) and its derivatives, this peak is often observed around 2230 cm⁻¹. researchgate.netacs.org
The ester carbonyl (C=O) group of the carboxylate linker gives rise to a very strong and sharp absorption band. In esters, this stretching vibration typically appears in the range of 1750-1735 cm⁻¹. The exact position can be influenced by conjugation; however, for this compound, it is expected in this region. This is distinct from carboxylic acid dimers, which show a C=O stretch closer to 1710 cm⁻¹. msu.eduorgchemboulder.com The molecule also possesses two distinct C-O stretching vibrations associated with the ester linkage. The C-O-C asymmetric and symmetric stretches are expected between 1300 and 1000 cm⁻¹, which are strong and characteristic of esters. researchgate.netwpmucdn.com
The aromatic cyanophenyl ring displays several characteristic bands. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations cause a series of medium-to-weak absorptions in the 1620-1450 cm⁻¹ region.
The morpholine ring has its own set of characteristic vibrations. The C-H stretching of the methylene (B1212753) (CH₂) groups appears as multiple sharp bands in the 2950-2850 cm⁻¹ region. researchgate.net The C-N and C-O-C stretching vibrations of the morpholine ring are typically found in the fingerprint region, from approximately 1350 to 1000 cm⁻¹. researchgate.net Specifically, the C-O-C stretch often results in a strong band near 1115 cm⁻¹.
Interactive Data Table: Predicted FT-IR Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch | Nitrile | 2260 - 2220 | Medium-Sharp |
| C=O Stretch | Ester (Carboxylate) | 1750 - 1735 | Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak-Medium |
| C-H Stretch | Morpholine (CH₂) | 2950 - 2850 | Medium |
| C=C Stretch | Aromatic | 1620 - 1450 | Medium-Weak |
| C-O Stretch | Ester | 1300 - 1200 | Strong |
| C-O-C Stretch | Morpholine (Ether) | ~1115 | Strong |
| C-N Stretch | Morpholine (Amine) | 1250 - 1020 | Medium |
Raman Spectroscopy for Complementary Vibrational Mode Information
Raman spectroscopy provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly useful for analyzing symmetric, non-polar bonds.
For this compound, the C≡N stretch of the nitrile group is strongly Raman active, typically appearing as a sharp, intense band around 2230 cm⁻¹, similar to its IR frequency. researchgate.netias.ac.in Studies on benzonitrile have placed this peak at approximately 2229-2232 cm⁻¹. researchgate.netacs.org The symmetric "breathing" mode of the benzene (B151609) ring, which is often weak or absent in the IR spectrum, gives a strong, sharp signal in the Raman spectrum, typically near 1000 cm⁻¹. ias.ac.in
The morpholine ring vibrations are also observable. Raman spectra of morpholine and its derivatives show characteristic peaks for CH₂ bending and ring deformation modes. researchgate.netacs.org The symmetric C-O-C stretching vibration is also Raman active. nih.gov In general, vibrations involving the non-polar C-C bonds of the aromatic and morpholine rings will be more prominent in the Raman spectrum compared to the FT-IR spectrum. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural and Dynamic Assessment
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Local Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their local environments. For this compound, distinct signals are expected for the aromatic protons and the morpholine protons. The cyanophenyl group will show two sets of signals corresponding to a para-substituted benzene ring, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing cyano group will be deshielded and appear further downfield compared to the protons closer to the carboxylate group. oregonstate.edu
The eight protons of the morpholine ring are chemically equivalent in two sets of four due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature. nih.govechemi.com This results in two characteristic multiplets. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are more deshielded and typically appear as a multiplet around δ 3.7-3.9 ppm. echemi.comresearchgate.net The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are slightly less deshielded and appear as a multiplet around δ 3.5-3.7 ppm, though the exact shift is influenced by the electron-withdrawing nature of the attached carbonyl group. researchgate.net
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon.
Aromatic Carbons: Four signals are expected for the cyanophenyl ring. The carbon bearing the cyano group (C-CN) and the carbon attached to the ester oxygen (C-O) will be distinct, as will the two sets of equivalent C-H carbons. The quaternary carbon of the nitrile group (C≡N) itself typically appears around δ 118-120 ppm. sigmaaldrich.com The aromatic carbons generally resonate in the δ 120-155 ppm range.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and appears as a characteristic peak in the δ 150-160 ppm range, lower than the typical 165-175 ppm for standard esters due to the direct attachment to the aromatic ring and nitrogen.
Morpholine Carbons: The two sets of equivalent methylene carbons in the morpholine ring will give two distinct signals. The carbons adjacent to the oxygen (C-O) are typically found around δ 66-68 ppm, while the carbons adjacent to the nitrogen (C-N) appear further upfield, around δ 43-45 ppm. researchgate.netscielo.org.mx
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | Ortho to -CN | ~7.7 (d) | ~133 |
| Aromatic CH | Ortho to -OOCR | ~7.3 (d) | ~122 |
| Aromatic C | C-O | N/A | ~154 |
| Aromatic C | C-CN | N/A | ~110 |
| Nitrile C | -C≡N | N/A | ~118 |
| Carbonyl C | -C=O | N/A | ~152 |
| Morpholine CH₂ | -N-CH₂- | ~3.6 (m) | ~44 |
| Morpholine CH₂ | -O-CH₂- | ~3.8 (m) | ~67 |
Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions. sigmaaldrich.comrsc.orgorganicchemistrydata.orgpdx.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Elucidation and Stereochemistry
While 1D NMR provides fundamental data, 2D NMR experiments are essential for confirming the complete molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two sets of morpholine protons (-N-CH₂- and -O-CH₂-), confirming their adjacent positions in the ring. It would also show correlations between the ortho- and meta-protons on the cyanophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). github.io An HSQC spectrum would definitively link the proton signals of the morpholine ring to their corresponding carbon signals (e.g., the signal at ~δ 3.8 ppm to the carbon at ~δ 67 ppm). It would also correlate the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques, as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations for this molecule would include:
A correlation from the morpholine protons adjacent to the nitrogen (-N-CH₂-) to the carbonyl carbon (C=O), confirming the morpholine-carboxylate linkage.
Correlations from the aromatic protons to the nitrile carbon (C≡N) and the carbonyl carbon (C=O), confirming the connectivity of the cyanophenyl ester moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry and conformation. For this molecule, NOESY could confirm the through-space proximity of the aromatic protons ortho to the ester linkage and the morpholine protons, helping to define the preferred orientation of the ester group relative to the ring.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the precise molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₂H₁₂N₂O₃), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 232.08 g/mol .
Electron Ionization (EI) is a common MS technique that leads to predictable fragmentation of the molecular ion. The fragmentation pattern can help confirm the structure assembled from NMR and IR data. Key expected fragmentation pathways include: libretexts.org
Alpha-Cleavage at the Ester: Cleavage of the bond between the carbonyl carbon and the phenoxy oxygen is a common pathway for esters. This would lead to the formation of a morpholine-carbonyl cation [Morpholine-C=O]⁺ at m/z 114 and a 4-cyanophenoxy radical.
Cleavage of the Morpholine Ring: The morpholine ring itself can fragment. A characteristic fragmentation of morpholine-containing compounds is the loss of the entire morpholine moiety, which could lead to a fragment corresponding to the 4-cyanophenylcarbonyl cation [NC-C₆H₄-CO]⁺ at m/z 130.
Fragmentation of the Phenyl Ring: The stable aromatic ring can also fragment. The phenyl cation itself appears at m/z 77. echemi.comstackexchange.com Loss of the cyano group (CN, 26 Da) from the molecular ion or major fragments is also possible.
Loss of CO₂: Rearrangement followed by the loss of a neutral carbon dioxide molecule (44 Da) from the molecular ion is another potential pathway for some carboxylates, which would result in an ion at m/z 188. nih.gov
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |
| 232 | Molecular Ion [M]⁺˙ | [C₁₂H₁₂N₂O₃]⁺˙ |
| 130 | 4-Cyanobenzoyl cation | [C₈H₄NO]⁺ |
| 114 | Morpholine-carbonyl cation | [C₅H₈NO]⁺ |
| 102 | 4-Cyanophenyl cation | [C₇H₄N]⁺ |
| 86 | Morpholine cation | [C₄H₈NO]⁺ |
| 76 | Benzynitrile radical cation (after rearrangement) | [C₆H₄]⁺˙ |
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic techniques provide valuable information about the connectivity and electronic nature of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
To date, a single crystal X-ray diffraction structure for this compound has not been reported in publicly available databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). nih.govcrystallography.netugr.es However, analysis of closely related structures, such as other cyanophenyl and morpholine derivatives, allows for the prediction of its key structural parameters. nih.govnih.gov
It is anticipated that the morpholine ring would adopt a chair conformation, which is its most stable arrangement. The cyanophenyl group would likely be positioned to minimize steric hindrance with the morpholine ring. The carboxylate linkage would exhibit bond lengths and angles typical for such functional groups.
Table 3: Predicted Key Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
|---|---|
| C≡N bond length | ~1.15 Å |
| C-O (ester) bond length | ~1.35 Å |
| C=O (ester) bond length | ~1.21 Å |
| C-N (morpholine) bond length | ~1.47 Å |
| C-O-C (ester) bond angle | ~117° |
This interactive table provides predicted values for key geometric parameters of this compound based on data from analogous structures.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in its solid-state architecture.
Electronic and Photophysical Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
The UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions of the cyanophenyl chromophore. The presence of the electron-withdrawing nitrile group and the electron-donating oxygen of the carboxylate group attached to the phenyl ring will influence the energy of these transitions.
Based on studies of similar aromatic systems, it is anticipated that this compound will exhibit absorption bands in the UV region. nih.gov The primary absorption is likely to correspond to a π → π* transition within the aromatic ring. The exact position and intensity of the absorption maximum (λmax) would be sensitive to the solvent polarity. Time-dependent density functional theory (TD-DFT) calculations could be employed to theoretically predict the electronic transitions and complement experimental findings. researchgate.netnih.govmdpi.com
Table 4: Expected UV-Visible Absorption Data for this compound
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Type of Transition |
|---|---|---|---|
| Hexane | ~240-260 | > 10,000 | π → π* |
This interactive table presents the anticipated UV-Visible absorption characteristics of this compound, highlighting the expected electronic transitions.
Fluorescence Spectroscopy: Emission Profiles and Quantum Yields
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data on the fluorescence spectroscopy, including emission profiles and quantum yields, for the compound This compound was found.
This indicates that the photoluminescent properties of this particular molecule have likely not been characterized or the findings have not been published in publicly accessible scientific journals. While the constituent parts of the molecule, such as the cyanophenyl group, are known to be fluorescent in certain molecular contexts, and morpholine-containing compounds have been investigated for their fluorescent properties, the specific combination and arrangement in This compound does not have documented fluorescence data.
Therefore, a data table on its emission profile and quantum yield cannot be provided at this time. Further empirical research would be required to determine these properties.
Chemical Applications and Material Science Potential
Role as Versatile Chemical Reagents and Synthetic Building Blocks
4-Cyanophenyl morpholine-4-carboxylate serves as a valuable scaffold in organic synthesis, where each of its functional components can be selectively targeted for chemical transformations. chemimpex.com The morpholine (B109124) ring is a common structural motif in medicinal chemistry, often introduced to improve the pharmacokinetic profile of bioactive molecules. nih.gov The carbamate (B1207046) linkage in the title compound can be cleaved under specific conditions to yield 4-cyanophenol and morpholine, making it a useful protecting group or a controlled release source for these synthons.
The cyanophenyl group is particularly reactive and offers multiple avenues for molecular elaboration. rsc.orgnih.gov Its stability and reactivity make it a cornerstone for building complex molecular architectures. chemimpex.com The nitrile (cyano) functional group can undergo a variety of transformations, providing access to a diverse range of other functional groups.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group | Potential Applications |
| Cyano (-CN) | Reduction | Amine (-CH₂NH₂) | Synthesis of ligands, pharmaceuticals |
| Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Monomer synthesis, bioconjugation |
| Cyano (-CN) | Cycloaddition | Tetrazole | Medicinal chemistry |
| Carbamate (-OC(O)N<) | Hydrolysis | Phenol (B47542) (-OH) + Morpholine | Release of building blocks |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring | Tuning electronic/physical properties |
These transformations highlight the compound's role as a versatile intermediate, enabling the synthesis of a wide array of more complex molecules for pharmaceutical and material science applications. e3s-conferences.org
Applications in Catalysis and Catalyst Development
The structural features of this compound make it and its derivatives promising candidates for roles in both metal-catalyzed reactions and organocatalysis.
The morpholine moiety is a well-established ligand and reagent in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. acs.orgresearchgate.net Palladium complexes, in particular, have been used to catalyze the coupling of morpholine with various aryl halides. nih.gov Although this compound itself is not a typical cross-coupling precursor, its derivatives, particularly halogenated versions of the cyanophenyl ring, would be ideal substrates for reactions like Suzuki, Heck, and Sonogashira couplings. The cyano group can influence the electronic properties of the aromatic ring, thereby modulating its reactivity in such catalytic cycles. nih.govrsc.org Furthermore, the morpholine nitrogen atom can act as a ligand, potentially influencing the stability and activity of a metal catalyst. e3s-conferences.org
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen significant interest in amine-based catalysts. Chiral morpholine derivatives, particularly those incorporating amino acid scaffolds, have emerged as effective organocatalysts. rsc.org These catalysts typically operate by forming nucleophilic enamine intermediates with carbonyl compounds. frontiersin.org
While the morpholine ring is generally considered less reactive in enamine catalysis than the pyrrolidine (B122466) ring due to the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen, recent studies have shown that appropriately designed morpholine-based catalysts can achieve high efficiency and stereoselectivity. frontiersin.org Specifically, β-morpholine amino acids have been successful in promoting 1,4-addition reactions between aldehydes and nitroolefins with excellent yields and enantioselectivity. frontiersin.org The presence of a carboxylic acid group in the catalyst structure is often crucial for its activity. frontiersin.org This suggests that derivatives of this compound, if modified to incorporate such catalytic motifs, could function as effective organocatalysts. The cyanophenyl group could further modulate the catalyst's electronic properties and steric environment.
The structured yet flexible nature of the morpholine ring also makes it an attractive scaffold for designing biomimetic catalysts that mimic the active sites of enzymes. ijcce.ac.irresearchgate.net By attaching other functional groups, it is possible to create a microenvironment that facilitates specific reactions, mirroring the principles of enzymatic catalysis. researchgate.net
Development of Advanced Materials
The unique combination of a rigid, polar aromatic group and a flexible heterocyclic unit gives this compound significant potential for the development of advanced materials.
Morpholine and its derivatives have found applications as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org They can be used to form emulsifying agents for waxes and polishes, evaporating upon drying to leave a water-resistant film. nih.gov The nitrile group of the 4-cyanophenyl moiety is also a versatile handle for polymerization. For instance, cyanophenyl acrylates have been copolymerized with other monomers like methyl methacrylate (B99206) using free-radical polymerization to create new polymers with tailored properties. researchgate.net This suggests that this compound could be functionalized with a polymerizable group (e.g., an acrylate (B77674) or vinyl group) to serve as a monomer in addition or controlled radical polymerization. The resulting polymers would incorporate both the rigid, polar cyanophenyl unit and the flexible morpholine ring, potentially leading to materials with unique thermal and mechanical properties. nih.gov Polymer-bound morpholine is also used as a scavenger resin in organic synthesis. scbt.com
The 4-cyanobiphenyl (B145940) unit is a foundational component in the field of liquid crystals (LCs) due to its rod-like shape, chemical stability, and large dipole moment, which allows for molecular alignment in an electric field. nih.govwikipedia.org Compounds containing the 4-cyanophenyl group often exhibit liquid crystalline properties and are crucial for applications like liquid crystal displays (LCDs). google.com
Similarly, the 4-cyanophenyl group is a known chromophore and is used to create materials with interesting optical properties. researchgate.net The strong electron-withdrawing nature of the cyano group can significantly influence the electronic and optical characteristics of a molecule, making it a key component in dyes, fluorescent probes, and nonlinear optical materials. tandfonline.comrsc.org The incorporation of a 4-cyanophenyl group can lead to materials with tunable light absorption and emission properties. researchgate.netmdpi.com Therefore, this compound and its derivatives are promising candidates for the development of novel functional materials, where the cyanophenyl group provides the optical or liquid crystalline properties and the morpholine-4-carboxylate tail allows for tuning of physical properties like solubility, melting point, and molecular packing. mdpi.com
Based on the conducted research, there is insufficient publicly available information to generate a detailed article on the specific chemical applications and material science potential of This compound within the requested subtopics.
Extensive searches for the compound's use in "Coatings and Surface Modification" and as an "Intermediate in Agrochemical Research and Development" did not yield specific data, research findings, or detailed examples directly pertaining to This compound .
While general information exists for related structures, such as other morpholine derivatives or cyanophenyl-containing molecules in these fields, the strict requirement to focus solely on This compound prevents the inclusion of this information. The available data does not provide the necessary details to accurately and thoroughly populate the specified outline sections regarding its role in precursor synthesis for agrochemicals or its specific chemo-structural relationships in agrochemical design.
Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the provided structure and content inclusions for the compound This compound .
Future Research Directions and Emerging Chemical Trends
Innovations in Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of morpholine-containing compounds is undergoing a green transformation, moving away from traditional methods that often involve harsh reagents and multiple steps. chemrxiv.org Future research on 4-Cyanophenyl morpholine-4-carboxylate is expected to leverage these innovations to develop more environmentally benign and efficient synthetic protocols.
Recent advancements in the synthesis of the morpholine (B109124) scaffold, which could be adapted for this compound, include simple, high-yield, one or two-step, redox-neutral protocols. nih.gov A notable example is the use of inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. nih.govchemrxiv.orgorganic-chemistry.org This approach eliminates the need for hydride-mediated reductions associated with older methods, such as those using chloroacetyl chloride, thereby reducing waste. chemrxiv.org The key to this methodology is the selective monoalkylation of an amine with ethylene sulfate. nih.govchemrxiv.org
Other green approaches applicable to morpholine synthesis include the use of microwave irradiation, ultrasonic energy, and solvent-free grinding methods, which can significantly reduce reaction times and energy consumption compared to conventional heating. impactfactor.org Photocatalysis using visible light is another emerging eco-friendly strategy, providing a sustainable energy source for chemical transformations. nih.gov The application of these methods to the synthesis of this compound could lead to significant improvements in process efficiency and sustainability.
Interactive Table 1: Comparison of Synthetic Methodologies for Morpholine Scaffolds This table is interactive. Click on the headers to sort the data.
| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Emerging Green Method (e.g., Ethylene Sulfate) |
|---|---|---|
| Principle | Multi-step process involving acylation followed by reduction. chemrxiv.org | One or two-step redox-neutral SN2 reaction and cyclization. nih.govorganic-chemistry.org |
| Key Reagents | Chloroacetyl chloride, reducing agents (e.g., hydrides). chemrxiv.org | Ethylene sulfate, tBuOK. nih.gov |
| Sustainability | Generates more waste, uses hazardous reagents. chemrxiv.org | Redox-neutral, fewer steps, less waste. chemrxiv.orgnih.gov |
| Efficiency | Often requires more complex purification. | High yields, often with simple isolation of intermediates. chemrxiv.org |
| Safety | Involves corrosive and reactive reagents. | Utilizes less hazardous starting materials. chemrxiv.org |
Advanced Mechanistic Investigations through Synergistic Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. The synergy between experimental studies and computational chemistry offers a powerful tool for elucidating the intricate details of chemical transformations involving morpholine derivatives.
For instance, computational studies on the role of morpholine as a catalyst in urethane (B1682113) formation have provided significant insights. researchgate.netnih.gov Using methods like Density Functional Theory (DFT) and composite methods (G3MP2BHandHLYP), researchers have been able to model the reaction pathway, optimize the geometries of reactants, transition states, and products, and calculate thermodynamic properties. researchgate.netnih.gov Such studies have revealed that the reaction mechanism in the presence of an amine catalyst differs significantly from the catalyst-free process and can proceed through a complex, multi-step pathway. researchgate.netnih.gov These computational findings can be validated against experimental kinetic data, providing a comprehensive understanding of the catalyst's role. nih.gov
This synergistic approach could be applied to the synthesis of this compound itself. By modeling the reaction energy profile, identifying key intermediates, and understanding the electronic effects of the cyanophenyl group, researchers can rationally design more efficient catalytic systems and reaction conditions. The integration of experimental characterization (e.g., FT-IR, NMR, ESI-MS) with DFT calculations has already proven effective in studying related molecules, such as metal complexes of a methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate adduct. mdpi.com
Interactive Table 2: Computational Tools in Mechanistic Studies of Morpholine-Related Reactions This table is interactive. Click on the headers to sort the data. | Computational Method | Application | Key Insights Gained | Reference | | :--- | :--- | :--- | :--- | | DFT (B3LYP) | Characterization of adducts and their metal complexes. | Agreement between experimental and calculated FT-IR spectra, structural elucidation. | mdpi.com | | DFT (BHandHLYP) | Investigating urethane formation catalyzed by morpholine. | Optimization of geometries for reactants, transition states, and intermediates along the reaction pathway. | researchgate.netnih.gov | | G3MP2BHandHLYP | Calculating thermodynamic properties and reaction barriers. | Determining catalytic effectiveness, comparing different catalysts (e.g., morpholine vs. 4-methylmorpholine). researchgate.netnih.gov | | Hirshfeld Surface Analysis | Studying intermolecular interactions in crystal structures. | Understanding solid-state packing and the influence of heteroatoms on crystal structure. mdpi.com |
Discovery of Novel Chemical Reactivities and Transformational Pathways
Research into morpholine chemistry is continuously uncovering novel reactions and synthetic strategies. researchgate.net Future work on this compound could explore its participation in these new transformations or the application of these pathways for its synthesis.
Emerging synthetic methods for constructing the morpholine ring include:
Tandem Reactions: One-pot procedures that combine multiple reaction steps, such as hydroamination followed by asymmetric transfer hydrogenation, can efficiently produce substituted morpholines from simple starting materials. organic-chemistry.org
Photocatalytic Couplings: The use of light to drive reactions, such as the coupling of silicon amine protocol (SLAP) reagents with aldehydes, provides a modern route to morpholines under mild conditions. organic-chemistry.org
Intramolecular Cyclizations: Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the morpholine ring system. organic-chemistry.org
Palladium-Catalyzed Reactions: The Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ heterocyclization, is a powerful method for creating highly substituted morpholines with good diastereoselectivity. organic-chemistry.org
Furthermore, the functional groups on this compound—the nitrile (cyano) group and the carbamate (B1207046) linkage—offer sites for novel transformations. The nitrile group could be hydrolyzed, reduced, or participate in cycloadditions, while the carbamate could be a target for cleavage or rearrangement to access different functional scaffolds. Investigating the reactivity of these groups under novel catalytic conditions (e.g., electrochemical or photocatalytic) could unlock new synthetic pathways and lead to a diverse library of derivatives.
Rational Design and Synthesis for Targeted Non-Biological Applications
While morpholine derivatives are common in medicinal chemistry, the unique electronic and structural features of this compound make it a compelling candidate for non-biological applications, particularly in materials science. mdpi.comresearchgate.net The concept of rational design, where molecules are purposefully engineered to achieve a specific function, is key to this endeavor. nih.govmdpi.com
The combination of a rigid, electron-withdrawing cyanophenyl group and a flexible morpholine carbamate linker suggests its potential use as a building block or ligand for functional materials:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The nitrile and carbonyl oxygen atoms could act as coordination sites for metal ions or as reactive sites for forming porous crystalline materials. sciopen.comnih.gov By rationally modifying the structure of the ligand, it is possible to tune the pore size, shape, and chemical environment of these frameworks for applications in gas storage, separation, or heterogeneous catalysis. sciopen.comnih.gov
Photocatalysts: Framework materials built from ligands like this compound could be designed for sustainable photocatalysis, such as in artificial photosynthesis or organic transformations. sciopen.com
Chemiluminescent Materials: The principles of rational design can be used to optimize materials for enhanced performance in applications like chemical sensing, where a specific molecular structure leads to improved light emission kinetics. rsc.org
The rational design process involves a cycle of designing, synthesizing, and characterizing new molecules to establish structure-property relationships, ultimately leading to materials with enhanced, targeted performance. nih.govrsc.org
Interactive Table 3: Rational Design Strategies for Non-Biological Applications This table is interactive. Click on the headers to sort the data.
| Design Strategy | Target Application | Potential Role of this compound | Reference |
|---|---|---|---|
| Ligand Modification | Metal-Organic Frameworks (MOFs) | As a multitopic ligand to control grid size and shape. | nih.gov |
| Hierarchical Assembly | Advanced Photocatalysts | As a photosensitizer or catalytic component within a framework material. | sciopen.com |
| Structural Optimization | Chemiluminescent Sensors | As a core structure whose derivatives are optimized for emission properties. | rsc.org |
| Control of Synthetic Pathways | Multifunctional Nanomaterials | As a precursor to ensure desired final properties like solubility and thermal stability. | nih.gov |
Cross-Disciplinary Integration within Materials Chemistry and Physical Organic Chemistry
The development of advanced materials based on this compound necessitates a deep integration of materials chemistry with physical organic chemistry. Physical organic chemistry provides the fundamental understanding of structure, bonding, reactivity, and reaction mechanisms, which is essential for designing and creating new materials with desired properties.
For example, a detailed structural characterization of a related compound, 4-(4-nitrophenyl)thiomorpholine, using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis, revealed how replacing an oxygen atom with sulfur dramatically alters the solid-state packing and intermolecular interactions. mdpi.com This type of fundamental physical organic study is critical for materials chemistry, as the solid-state structure dictates many of a material's bulk properties.
Similarly, mechanistic studies combining computational and experimental techniques to probe catalytic cycles are rooted in physical organic chemistry but have direct implications for polymer chemistry, a branch of materials science. researchgate.netnih.gov Understanding how the electronic nature of the 4-cyanophenyl group influences the molecule's conformation, dipole moment, and ability to engage in intermolecular interactions (like hydrogen bonding or π-stacking) is crucial for predicting its behavior when incorporated into a polymer, crystal, or nanomaterial. This cross-disciplinary approach ensures that material design is not a matter of trial-and-error but is instead guided by a solid understanding of underlying chemical principles. rsc.org
Q & A
Q. What are the standard synthetic routes for 4-cyanophenyl morpholine-4-carboxylate derivatives?
The synthesis typically employs photoredox catalysis with iridium complexes (e.g., Ir(p-F(t-Bu)-ppy)₃ ) to facilitate decarboxylative arylation. A Boc-protected morpholine precursor (e.g., Boc-Morph-OH ) reacts with 4-cyanophenyl derivatives under optimized conditions (CsF, DMSO/1,4-DCB solvent system). Purification via flash chromatography (e.g., 15% ethyl acetate in hexane) yields the product as a foam or oil (70–86% yields) .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Structural validation relies on ¹H NMR (e.g., δ 1.45 ppm for tert-butyl groups, aromatic protons at δ 7.4–7.8 ppm) and ¹³C NMR (e.g., carbonyl carbons at ~155 ppm, nitrile signals at ~118 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
Refer to SDS guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335). Store in sealed containers away from oxidizers .
Q. How is this compound utilized in multicomponent reactions?
It serves as a building block for macrocyclic heterocycles and pharmaceutical intermediates. For example, it participates in SNAr reactions to form bioactive scaffolds or acts as a carboxylate donor in iridium-catalyzed couplings .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in photoredox-mediated synthesis?
Key parameters include:
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?
Perform X-ray crystallography to confirm absolute configuration, as demonstrated for morpholine derivatives (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide ). Pair with 2D NMR (COSY, HSQC) to assign stereochemistry and detect conformational isomers .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
- Thermogravimetric analysis (TGA) : Monitor decomposition above 150°C (common for nitrile-containing compounds).
- HPLC-MS stability studies : Expose to acidic/basic buffers (pH 2–12) and track degradation products (e.g., hydrolysis of the morpholine ring) .
Q. How can mechanistic studies elucidate its role in catalytic cycles?
- Radical trapping experiments : Add TEMPO to confirm radical intermediates in photoredox reactions.
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
Methodological Notes
- Data Contradictions : While most syntheses use Ir catalysts, alternative transition metals (e.g., Ru) may reduce costs but require re-optimization .
- Advanced Purification : For complex mixtures, combine flash chromatography with preparative HPLC (C18 columns, acetonitrile/water gradients) .
- Safety Compliance : Adopt waste protocols per JIS Z 7253:2019 for disposal of cyanide-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
